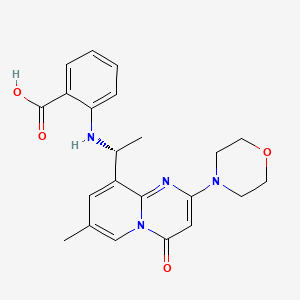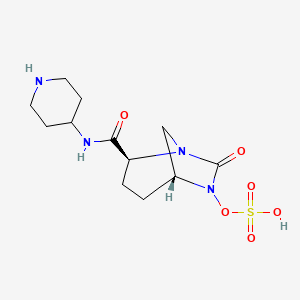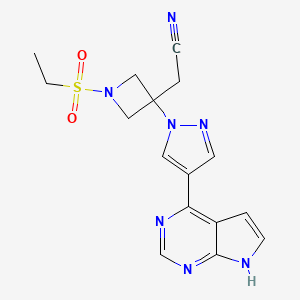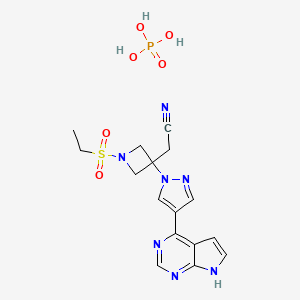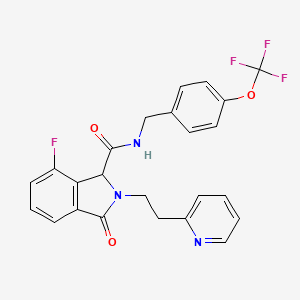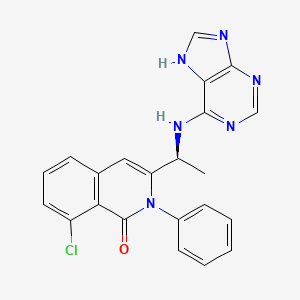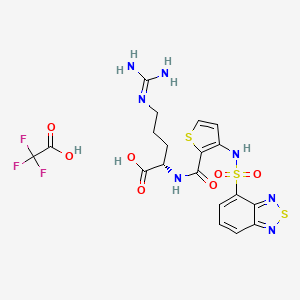
BS-181 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de BS-181 es un inhibidor altamente selectivo de la cinasa dependiente de ciclina 7 (CDK7). Tiene una concentración inhibitoria (IC50) de 21 nanomolares para CDK7, y es más de 40 veces más selectivo para CDK7 en comparación con otras cinasas dependientes de ciclina como CDK1, CDK2, CDK4, CDK5, CDK6 y CDK9 . Este compuesto ha demostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir la progresión del ciclo celular e inducir la apoptosis en las células cancerosas .
Aplicaciones Científicas De Investigación
El clorhidrato de BS-181 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto de herramienta para estudiar el papel de CDK7 en varios procesos bioquímicos . En biología, se utiliza para investigar los mecanismos de la regulación del ciclo celular y la apoptosis . En medicina, el clorhidrato de BS-181 se está estudiando por su potencial como agente anticancerígeno, particularmente en cánceres de mama, pulmón, próstata y ovario . En la industria, podría utilizarse en el desarrollo de nuevos agentes terapéuticos y en el estudio de inhibidores de cinasas .
Mecanismo De Acción
El clorhidrato de BS-181 ejerce sus efectos inhibiendo la actividad de CDK7, que es un regulador clave del ciclo celular. CDK7, junto con ciclina H y MAT1, forma el complejo de cinasa activadora de CDK (CAK), que fosforila y activa otras cinasas dependientes de ciclina . Al inhibir CDK7, el clorhidrato de BS-181 evita la activación de estas cinasas, lo que lleva al arresto del ciclo celular y la apoptosis . Este compuesto también inhibe la fosforilación de la ARN polimerasa II, que es esencial para la iniciación de la transcripción .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
BS-181 hydrochloride functions as a selective inhibitor of CDK7, with an IC50 value of 21 nM . It inhibits CDK7 activity by blocking the phosphorylation of CDK7 substrates, which are essential for cell cycle progression and transcription. This compound interacts with several biomolecules, including cyclin H and MAT1, which form the CDK-activating kinase (CAK) complex . This interaction leads to the inhibition of CDK7 activity, resulting in cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, it promotes cell cycle arrest and apoptosis by inhibiting the phosphorylation of CDK7 substrates . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For example, in MCF-7 breast cancer cells, this compound inhibits the phosphorylation of RNA polymerase II, leading to reduced transcription and cell proliferation . Additionally, it has been observed to inhibit the growth of other cancer cell lines, including lung, prostate, and ovarian cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of CDK7. By binding to the CDK7 active site, this compound prevents the phosphorylation of CDK7 substrates, such as RNA polymerase II . This inhibition disrupts the CDK-activating kinase (CAK) complex, leading to cell cycle arrest and apoptosis . The compound’s high selectivity for CDK7 over other CDKs and kinases ensures targeted inhibition, minimizing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. It has a plasma elimination half-life of 405 minutes in mice after intraperitoneal administration . Long-term studies have shown that this compound can inhibit tumor growth in animal models without significant toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, a dose-dependent reduction in tumor growth has been observed, with 25% and 50% reductions in tumor size after two weeks of treatment at 10 mg/kg/day and 20 mg/kg/day, respectively . Higher doses have not shown significant toxicity, indicating a favorable therapeutic window for this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to CDK7 inhibition. By inhibiting CDK7, the compound affects the phosphorylation of RNA polymerase II and other CDK7 substrates, leading to changes in gene expression and cellular metabolism . The compound’s interaction with the CAK complex and its role in transcription regulation highlight its impact on metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . The compound’s distribution within tissues ensures its effective inhibition of CDK7 activity, leading to the desired therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CDK7 . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its activity and function within the cell . This localization is crucial for its role in inhibiting transcription and cell cycle progression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de BS-181 implica varios pasos, comenzando con materiales de partida disponibles comercialmenteEl paso final implica la formación de la sal de clorhidrato .
Métodos de producción industrial: La producción industrial del clorhidrato de BS-181 probablemente implicaría la optimización de la ruta sintética para mejorar el rendimiento y reducir los costos. Esto podría incluir el uso de catalizadores, solventes y métodos de purificación más eficientes. Los detalles específicos de los métodos de producción industrial suelen ser propiedad y no se divulgan públicamente .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de BS-181 experimenta principalmente reacciones de sustitución debido a la presencia de grupos amino reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones del clorhidrato de BS-181 incluyen varios solventes orgánicos, ácidos y bases. Las condiciones específicas dependen de la reacción y el producto deseados .
Productos principales formados: Los productos principales formados a partir de reacciones que involucran clorhidrato de BS-181 incluyen varios derivados sustituidos del núcleo de pirazolo[1,5-a]pirimidina. Estos derivados pueden tener diferentes actividades y propiedades biológicas .
Comparación Con Compuestos Similares
El clorhidrato de BS-181 es único en su alta selectividad para CDK7 en comparación con otras cinasas dependientes de ciclina. Compuestos similares incluyen roscovitina, que inhibe CDK2, CDK7 y CDK9, pero con menor selectividad . Otros compuestos similares incluyen dinaciclib y flavopiridol, que inhiben múltiples cinasas dependientes de ciclina pero son menos selectivos para CDK7 . La alta selectividad del clorhidrato de BS-181 lo convierte en una herramienta valiosa para estudiar el papel específico de CDK7 en varios procesos biológicos .
Propiedades
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIJWMOQODWNFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
